molecular formula C7H3ClF2N2 B6165997 2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile CAS No. 1662687-58-2

2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile

Cat. No.: B6165997
CAS No.: 1662687-58-2
M. Wt: 188.6
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Description

2-Chloro-6-(difluoromethyl)pyridine-3-carbonitrile is a pyridine-based compound featuring a chloro substituent at position 2, a difluoromethyl group at position 6, and a nitrile group at position 2. This structure combines halogenation and fluorination, which are common strategies in medicinal and agrochemical chemistry to modulate electronic properties, lipophilicity, and metabolic stability .

Properties

CAS No.

1662687-58-2

Molecular Formula

C7H3ClF2N2

Molecular Weight

188.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile can be achieved through several methods. One common method involves the reaction of chlorinated pyridine derivatives with difluoromethylating agents. For instance, the reaction of 2-chloro-3-nitropyridine with difluoromethylating agents under specific conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as chlorination, nitration, and subsequent difluoromethylation of pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Substituent Effects on Planarity and Aromaticity

  • 2-Chloro-6-phenylpyridine-3-carbonitrile (): Crystallographic analysis reveals near-planar geometry with high aromaticity in the pyridine ring. The chloro and nitrile groups contribute to electron-withdrawing effects, stabilizing the ring .
  • 2-Chloro-6-ethylpyridine-3-carbonitrile (): The ethyl group is electron-donating, increasing electron density on the pyridine ring. This contrasts with the electron-withdrawing nature of CF₂H and CF₃, affecting reactivity in substitution reactions .

Fluorine Substituent Dynamics

  • Difluoromethyl (CF₂H) vs. Trifluoromethyl (CF₃) : CF₂H offers moderate electronegativity and lipophilicity compared to CF₃. While CF₃ enhances stability and bioavailability, CF₂H may improve solubility due to reduced steric bulk .
  • Fluorophenyl Derivatives : 2-Chloro-6-(4-fluorophenyl)pyridine-3-carbonitrile () demonstrates how fluorine on aromatic rings enhances binding interactions in drug-receptor complexes via polar interactions and conformational control .

Functional and Application-Based Comparisons

Data Tables: Key Comparative Properties

Table 1. Structural and Electronic Properties of Selected Analogues

Compound Substituents (Positions) Molecular Weight Key Properties Applications References
2-Chloro-6-(difluoromethyl)pyridine-3-carbonitrile Cl (2), CF₂H (6), CN (3) ~187.56* Moderate lipophilicity, planar structure Pharmaceuticals, agrochemicals -
2-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile Cl (2), CF₃ (6), CN (3) 221.55 High metabolic stability, strong electron withdrawal Agrochemicals
2-Chloro-6-ethylpyridine-3-carbonitrile Cl (2), C₂H₅ (6), CN (3) 166.61 Electron-donating, increased reactivity Synthesis intermediates
2-Chloro-6-(4-fluorophenyl)pyridine-3-carbonitrile Cl (2), 4-F-C₆H₄ (6), CN (3) 232.65 Enhanced protein binding, fluorescence Drug discovery

*Calculated based on analogous structures.

Research Findings and Implications

  • Synthetic Flexibility : Chlorination and fluorination reactions () enable precise modification of pyridine-3-carbonitriles, allowing tailored physicochemical properties .
  • Fluorine’s Role: Fluorine substituents improve bioavailability and target engagement but require balancing steric effects. Difluoromethyl offers a compromise between CF₃ and non-fluorinated groups .
  • Unmet Needs: Limited data on the exact biological profile of this compound necessitate further studies on its pharmacokinetics and toxicity.

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